N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
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Overview
Description
The compound “N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazinanone, a piperidine, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The thiazinanone and piperidine rings, in particular, are likely to impart significant three-dimensional structure to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has focused on the synthesis of novel heterocyclic compounds due to their potential in various applications, including medicinal chemistry. The synthesis involves key intermediates, such as tetrahydropyrimidine derivatives, leading to the development of thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives. These synthesized compounds have been evaluated for their potential in pharmaceutical applications based on elemental and spectral data (Fadda et al., 2013).
Anticancer and Antimicrobial Agents
The search for new anticancer drugs has led to the predictive design of analogues, demonstrating therapeutic indexes significantly higher than their predecessors. This approach allows for the rationalization of results using lipophilicity scales and establishing a predictive design pattern for future drug development (Sosnovsky et al., 1986). Additionally, novel quinoline incorporated 1,3-thiazinan-4-one derivatives have been synthesized and exhibited excellent antibacterial and antitubercular activities, highlighting their potential as antimicrobial agents (Umamatheswari & Sankar, 2017).
Mechanism of Action
Target of Action
Similar compounds, such as thiazinanones, have been shown to exhibit activity against various targets, including cyclooxygenase-2 (cox-2) .
Mode of Action
It is known that thiazinanones, which share a similar structure, interact with their targets to inhibit their function . This interaction can lead to changes in cellular processes, potentially leading to the observed pharmacological effects.
Biochemical Pathways
Compounds with similar structures, such as thiazinanones, have been shown to affect various biochemical pathways, including those involved in inflammation (via cox-2 inhibition) .
Result of Action
Similar compounds have been shown to have anti-inflammatory effects due to their inhibition of cox-2 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2S/c1-4-7-19-8-5-15(6-9-19)16(21)18-14-17(2,3)20-10-12-23(22)13-11-20/h1,15H,5-14H2,2-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJXBNZYVMCNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCN(CC1)CC#C)N2CCS(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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